N-Hexylglucosylsphingosine
Description
N-Hexylglucosylsphingosine is a synthetic sphingolipid analog characterized by a sphingosine backbone modified with a hexyl chain and a glucose moiety. It is primarily utilized in biochemical research as an inhibitor of cerebroside metabolism, targeting enzymes involved in glycosphingolipid pathways. Its synthesis involves the use of 1,2-O-Cyclohexylidene-myo-inositol Tetraacetate, a key intermediate in the production of inhibitors that modulate lipid-processing enzymes . The compound’s structural design emphasizes lipophilicity (via the hexyl chain) and substrate mimicry (via the glucosyl group), enabling competitive enzyme inhibition.
Properties
CAS No. |
41613-22-3 |
|---|---|
Molecular Formula |
C30H59NO7 |
Molecular Weight |
545.8 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[(E,3R)-2-(hexylamino)-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H59NO7/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-25(33)24(31-21-19-8-6-4-2)23-37-30-29(36)28(35)27(34)26(22-32)38-30/h18,20,24-36H,3-17,19,21-23H2,1-2H3/b20-18+/t24?,25-,26-,27-,28+,29+,30-/m1/s1 |
InChI Key |
CWJSBRFSPKTGMD-BPLSCXTRSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NCCCCCC)O |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NCCCCCC)O |
Synonyms |
N-hexyl-O-glucosylsphingosine N-hexylglucosylsphingosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following compounds share structural or functional similarities with N-Hexylglucosylsphingosine, though their applications and biochemical targets may differ.
Structural and Functional Comparison
Table 1: Key Features of this compound and Analogous Compounds
Mechanistic and Functional Differences
- This compound vs. Hydroxyhexadecanoic Acid Derivatives (Compounds a, b): While this compound features a sphingosine backbone critical for mimicking natural glycosphingolipids, Compounds a and b are based on hydroxyhexadecanoic acid with formyl-leucine modifications. This structural divergence suggests distinct targets: this compound likely interferes with glucocerebrosidase in lipid storage disorders, whereas Compounds a/b may modulate lipase activity or lipid hydrolysis due to their fatty acid backbone and leucine-derived ester groups .
- This compound vs. Dihydropyranone (Compound c): Compound c’s dihydropyranone ring and long alkyl chains (hexyl, undecyl) suggest a role in membrane permeability or signaling, contrasting with this compound’s enzyme-targeted design. The absence of a sugar moiety in Compound c further limits its utility in glycosidase inhibition .
- This compound vs. Conduritol B Epoxide: Both compounds inhibit glycosidases, but Conduritol B epoxide acts via covalent binding to α-glucosidases through its reactive epoxide group. In contrast, this compound employs non-covalent substrate competition, leveraging its glucosyl group for specificity .
Research Implications and Limitations
- Synthetic Utility: The use of 1,2-O-Cyclohexylidene-myo-inositol Tetraacetate in synthesizing this compound highlights its role as a versatile precursor for sphingolipid analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
